molecular formula C25H22ClN3O3S B11218356 3-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

3-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11218356
M. Wt: 480.0 g/mol
InChI Key: XVJVMOQETDEOBP-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzoxadiazocine Core: This step involves the cyclization of a suitable precursor, such as a substituted phenylamine, with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the benzoxadiazocine core reacts with chlorophenyl and methoxyphenyl halides.

    Formation of the Thioxo Group: The thioxo group can be introduced through the reaction of the intermediate compound with a sulfur-containing reagent, such as thiourea, under controlled conditions.

    Final Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the intermediate with an amine or ammonia under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimization of reaction temperatures and times, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

    Hydrolysis: The compound can be hydrolyzed to break down into smaller fragments.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halides, acids, and bases.

    Hydrolysis: Common conditions include acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide: This compound is similar but has an oxo group instead of a thioxo group.

    3-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

10-(3-chlorophenyl)-N-(4-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide

InChI

InChI=1S/C25H22ClN3O3S/c1-25-21(23(30)27-16-10-12-18(31-2)13-11-16)22(19-8-3-4-9-20(19)32-25)28-24(33)29(25)17-7-5-6-15(26)14-17/h3-14,21-22H,1-2H3,(H,27,30)(H,28,33)

InChI Key

XVJVMOQETDEOBP-UHFFFAOYSA-N

Canonical SMILES

CC12C(C(C3=CC=CC=C3O1)NC(=S)N2C4=CC(=CC=C4)Cl)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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